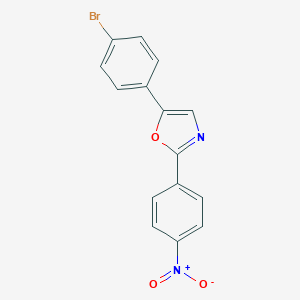

![molecular formula C20H20BrNO2 B171790 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin CAS No. 177093-58-2](/img/structure/B171790.png)

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin

Overview

Description

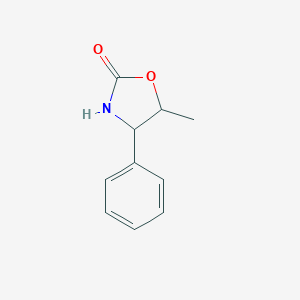

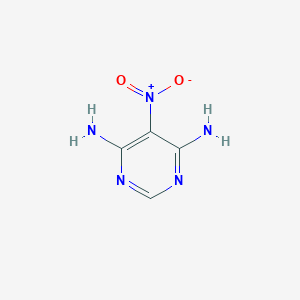

“3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin”, also known as MPAC-Br, is a chemical compound with the empirical formula C20H20BrNO2 . It has a molecular weight of 386.28 .

Molecular Structure Analysis

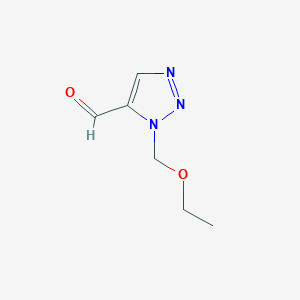

The molecular structure of “3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin” consists of a coumarin core (a benzopyranone structure) with a bromomethylphenyl group at the 3-position and a diethylamino group at the 7-position .Chemical Reactions Analysis

This compound has been used as a derivatization reagent for the analysis of medium and long chain fatty acids using high-performance liquid chromatography (HPLC) with laser-induced fluorescence (LIF) detection .Physical And Chemical Properties Analysis

The compound is stable under normal temperatures and pressures . It has a molecular weight of 386.3 g/mol, and its exact mass is 385.06774 g/mol . It has a XLogP3-AA value of 5, indicating its lipophilicity .Scientific Research Applications

Water Treatment: Magnetic Powdered Activated Carbon (MPAC)

MPAC-Br combines two essential characteristics: efficient separation from water using a magnetic field and excellent adsorption properties for organic micropollutants. Researchers have proposed MPAC for water treatment, particularly in removing organic contaminants. Although not yet commercially available in North America (unlike in Japan), MPAC’s separability and reusability offset its slightly higher costs. Easy recirculation of powdered activated carbon (PAC) allows for colonization by bacteria, enhancing its performance .

Fluorescent Derivatization Reagent in High-Performance Liquid Chromatography (HPLC)

MPAC-Br serves as a precolumn derivatization reagent for carboxylic acids in HPLC. It emits longer wavelengths and stronger fluorescence compared to traditional 7-dimethylaminocoumarin (BMC). When treating saturated carboxylic acids (C4-C18) with MPAC-Br, they quantitatively form fluorescent MPAC-esters. These esters can be clearly separated on a reversed-phase HPLC column, making MPAC-Br highly sensitive for detecting carboxylic acids .

Tertiary Treatment of Papermaking Wastewater

MPAC-Br, prepared via chemical coprecipitation, has been investigated for adsorbing biologically treated papermaking wastewater (BTPW). Its magnetic properties facilitate separation from water, addressing the challenge of separating powdered activated carbon (PAC) from water. This application contributes to cleaner water in papermaking processes .

Enhancing Biogranules Development in Wastewater Treatment

In wastewater treatment, MPAC-Br has been used as a support material in sequencing batch reactors (SBRs). By enhancing biogranules development, MPAC-Br improves the efficiency of wastewater treatment. Its magnetic properties aid in separation and reusability, making it a promising option for sustainable treatment processes .

Fluorescent Labeling of Carboxylic Acids

MPAC-Br’s fluorescence properties make it useful for labeling carboxylic acids. Researchers have employed it in analytical chemistry and biochemistry, particularly in HPLC-based analyses. Its sensitivity allows for the detection of low concentrations of carboxylic acids .

Synthesis of Coumarin Heterocycles

MPAC-Br is a key building block in the synthesis of coumarin derivatives. Researchers have used it to create novel compounds with diverse applications, including pharmaceuticals and materials science. Its bromomethyl group enables versatile functionalization reactions .

Mechanism of Action

Target of Action

MPAC-Br, also known as 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin or 3-[4-(BROMOMETHYL)PHENYL]-7-(DIETHYLAMINO)CHROMEN-2-ONE, is primarily used as a fluorescent derivatization reagent . Its primary targets are carboxylic acids . Carboxylic acids are ubiquitous in biological systems, playing crucial roles in numerous biochemical processes.

Mode of Action

MPAC-Br interacts with its targets (carboxylic acids) through a process known as derivatization . In this process, MPAC-Br reacts with carboxylic acids to form fluorescent derivatives. These derivatives can then be detected using high-performance liquid chromatography (HPLC), providing a sensitive method for the analysis of carboxylic acids .

Result of Action

The primary result of MPAC-Br’s action is the formation of fluorescent derivatives of carboxylic acids . These derivatives can be detected and quantified using HPLC, allowing for the sensitive and accurate analysis of carboxylic acids in a variety of sample types .

Action Environment

The efficacy and stability of MPAC-Br’s action can be influenced by various environmental factors. For instance, the derivatization reaction may be affected by the pH of the solution, the temperature, and the presence of other reactive substances. Under controlled laboratory conditions, these factors can be managed to ensure reliable results .

properties

IUPAC Name |

3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCCANMBFQWZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444207 | |

| Record name | MPAC-Br | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin | |

CAS RN |

177093-58-2 | |

| Record name | MPAC-Br | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MPAC-Br interact with its target, and what are the downstream effects?

A1: MPAC-Br acts as a fluorescent derivatization reagent for carboxylic acids. [, ] This means it reacts with carboxylic acids to form fluorescent esters, which can then be easily detected and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [] The derivatization process enhances the detectability of carboxylic acids, particularly fatty acids, allowing for sensitive analysis even at low concentrations.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for MPAC-Br?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight key spectroscopic characteristics. The excitation wavelength for MPAC-derivatized compounds is 403 nm, and the emission wavelength is 474 nm. [] These wavelengths are crucial for fluorescence detection in HPLC analysis. For the molecular formula and weight, you can refer to chemical databases or calculate them based on the compound's structure.

Q3: Has MPAC-Br demonstrated effectiveness in analyzing specific types of carboxylic acids?

A3: Yes, research indicates that MPAC-Br exhibits high sensitivity in analyzing medium and long-chain fatty acids. [] The derivatization process using MPAC-Br allows for the separation and quantification of these fatty acids via HPLC. [] The method's effectiveness for different chain lengths highlights its potential applications in lipidomics and related fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)